4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride consists of 12 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom. The exact 3D structure is not provided in the search results.Scientific Research Applications
Application 1: Synthesis of Sulfonyl Fluorides
- Methods : The process involves a one-pot synthesis from sulfonates or sulfonic acids under mild conditions using readily available reagents .
Application 7: Photochemical and Electrochemical Synthesis of Sulfonyl Fluorides
- Methods : The synthesis leverages light or electricity to promote reactions under environmentally friendly conditions, avoiding the use of toxic reagents .
- Results : These methods have led to the development of more sustainable and efficient pathways for producing sulfonyl fluorides, with potential wide-reaching impacts on various scientific fields .
Application 8: Generation of Sulfinyl Radicals
- Methods : The process involves the use of sulfinyl sulfones as sulfinyl radical precursors in a dual radical addition/radical coupling strategy with unsaturated hydrocarbons .
- Results : The strategy has enabled the creation of previously inaccessible linear and cyclic disulfurized adducts in a single step, demonstrating tolerance to a wide range of hydrocarbons and functional groups .
Safety And Hazards
4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride is a hazardous chemical. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should not be inhaled, and protective clothing, gloves, and eye/face protection should be worn when handling it . It should be used only in a well-ventilated area or outdoors .
properties
IUPAC Name |
4-(4-ethoxyphenoxy)butane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO4S/c1-2-16-11-5-7-12(8-6-11)17-9-3-4-10-18(13,14)15/h5-8H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIDFWUYEVKQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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